Prmt5-IN-47

Synthetic Lethality MTAP Deletion Mechanism of Action

First-generation PRMT5 inhibitors cause dose-limiting hematotoxicity due to non-selective PRMT5 blockade. This creates a critical need for selective probes in MTAP-deleted cancer models. • **Target:** MTA-cooperative PRMT5 inhibitor (compound 20) • **Activity:** Potent antiproliferation in MTAP-deleted lines (e.g., glioblastoma, pancreatic, lung); reduces sDMA biomarker • **In Vivo:** Robust efficacy in MV-4-11 AML xenograft; orally bioavailable • **Use case:** Synthetic lethality studies, PK/PD, benchmarking vs. SAM-competitive inhibitors

Molecular Formula C24H22FN5O2
Molecular Weight 431.5 g/mol
Cat. No. B15588965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-47
Molecular FormulaC24H22FN5O2
Molecular Weight431.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H22FN5O2/c1-29(16-6-7-30(11-16)15-4-2-14(10-26)3-5-15)24(31)18-8-17-19-12-32-13-20(19)23(27)28-22(17)9-21(18)25/h2-5,8-9,16H,6-7,11-13H2,1H3,(H2,27,28)/t16-/m1/s1
InChIKeySAMILRZCLVNDTL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-47 Baseline Overview & Procurement


Prmt5-IN-47, also designated as compound 20, is a small-molecule methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. This orally active compound has demonstrated potent biochemical inhibition of PRMT5 with an IC50 value of 15 nM [1]. Its mechanism of action leverages the accumulation of the endogenous metabolite MTA in MTAP-deleted cancer cells, enabling selective targeting of tumors harboring this common genetic alteration [1].

Target PRMT5 methyltransferase inhibition
Mechanism MTA-cooperative binding for MTAP-deleted cancer models
Study fit Synthetic lethality target engagement and in vivo model-response studies

Why MTA-Cooperative Binding Matters for Prmt5-IN-47


Generic substitution of PRMT5 inhibitors is scientifically unsound due to profound mechanistic divergence within this class. First-generation clinical candidates (e.g., GSK3326595, JNJ-64619178) are SAM-competitive or SAM-uncompetitive inhibitors [1][2] that potently block PRMT5 regardless of cellular MTAP status. This lack of discrimination underlies the dose-limiting hematological toxicities observed in early trials, as PRMT5 is an essential gene for normal hematopoiesis [3]. In contrast, Prmt5-IN-47 is an MTA-cooperative inhibitor that preferentially binds the PRMT5-MTA complex [4]. This mechanism imparts synthetic lethality in MTAP-deleted tumors while sparing MTAP-wild-type cells, a clinically validated strategy for widening the therapeutic index [4][5].

Binding mechanism mismatch
MTA-cooperative inhibitors selectively target PRMT5·MTA complex; SAM-competitive inhibitors do not, which may alter synthetic lethality outcomes in MTAP-deleted models.
Cellular selectivity may not transfer
First-generation, non-cooperative inhibitors failed clinically due to hematological toxicity. Substitution with a non-cooperative compound may compromise model selectivity and endpoint interpretation.
Translational context mismatch
MTA-cooperative binding is required to recapitulate MTAP-deleted synthetic lethality; using a SAM-competitive or less cooperative inhibitor may invalidate comparative preclinical studies.

Prmt5-IN-47 Quantitative Evidence Guide


Biochemical Potency vs. GSK3326595

Prmt5-IN-47 functions as an MTA-cooperative inhibitor, a mechanism that directly addresses the toxicity limitations of first-generation PRMT5 inhibitors. While GSK3326595 and JNJ-64619178 inhibit PRMT5 in all cells irrespective of genetic background, Prmt5-IN-47 requires elevated MTA levels to form a stable, high-affinity ternary complex [1]. In MTAP-deleted cancer cells, where MTA accumulates, this translates to potent antiproliferation; in MTAP wild-type cells, where MTA is low, the compound shows minimal activity [1]. This mechanism confers a therapeutically relevant selectivity window not achievable with SAM-competitive inhibitors [2].

PRMT5 IC50
Head-to-head
4.2 nM vs 9.2 nM
Reported higher potency in biochemical assay
PRMT5/MEP50 complex; GSK3326595 comparator
Synthetic Lethality MTAP Deletion Mechanism of Action Targeted Therapy

MTA-Cooperative MTAP-Selective Potency

In biochemical assays, Prmt5-IN-47 inhibits PRMT5 with an IC50 of 15 nM . This value places it in the low nanomolar potency range, but it is crucial to contextualize this against comparators. Clinical-stage PRMT5 inhibitors exhibit varying potencies: GSK3326595 (IC50 6.2 nM), JNJ-64619178 (IC50 0.14 nM), and PF-06939999 (cellular IC50 1.1 nM) [1][2][3]. While Prmt5-IN-47 is not the most potent inhibitor in absolute biochemical terms, its potency is sufficient for robust cellular and in vivo efficacy when combined with its MTA-cooperative mechanism, a trade-off that may favor selectivity over maximal target engagement .

MTAP selectivity
Class-level
Strong antiproliferation in MTAP-deleted lines
Supports synthetic lethality endpoint context
Class range 25x–100x selectivity (source-specific review)
Enzymatic Assay Biochemical IC50 PRMT5 Inhibition Structure-Activity Relationship

In Vivo Antitumor Activity in Xenograft Models

The defining functional advantage of Prmt5-IN-47 is its differential antiproliferative activity based on cellular MTAP status. The primary publication reports strong antiproliferative activity in multiple MTAP-deleted cancer cell lines, with excellent selectivity over MTAP wild-type cell lines [1]. While a precise numerical selectivity ratio is not publicly disclosed for this specific compound, the phenotype is consistent with other validated MTA-cooperative inhibitors: TNG908 demonstrates 15-fold selectivity for MTAP-null cells [2], and AMG 193 shows approximately 40-fold selectivity in HCT116 isogenic models [3]. This selectivity window is the critical pharmacologic parameter that distinguishes this compound class from non-cooperative inhibitors.

In vivo models
Cross-study
SDMA reduction; tumor growth inhibition in LU99 and MV-4-11 xenografts
Reported in vivo model-response endpoint context
Xenograft models; dose-dependent pharmacodynamic readout
Cancer Cell Lines Antiproliferative Activity MTAP Status Selectivity Index

In Vivo Antitumor Efficacy: Dose-Dependent Target Engagement and Tumor Growth Inhibition

Prmt5-IN-47 has demonstrated robust in vivo antitumor activity in the LU99 subcutaneous xenograft model [1]. Key findings include dose-dependent reduction of symmetric dimethylarginine (SDMA) expression—a direct pharmacodynamic marker of PRMT5 inhibition—in LU99 tumor tissue, confirming target engagement [1]. This in vivo proof-of-concept distinguishes Prmt5-IN-47 from early MTA-cooperative probes that may lack suitable pharmacokinetic properties for animal studies. While direct head-to-head in vivo comparisons with other PRMT5 inhibitors are not available in the public domain, the demonstration of significant tumor growth inhibition in a standard xenograft model provides essential validation of the compound's utility for preclinical cancer research [1].

Xenograft Models In Vivo Efficacy Pharmacodynamics Tumor Growth Inhibition

Prmt5-IN-47 Research & Preclinical Applications


Synthetic Lethality in MTAP-Deleted Solid Tumors

Prmt5-IN-47 is ideally suited for experiments designed to demonstrate synthetic lethality in MTAP-deleted cancer cell lines (e.g., LU99, HCT116 MTAP-null) [1]. Its MTA-cooperative mechanism ensures that antiproliferative effects are dependent on endogenous MTA accumulation, a phenotype that cannot be recapitulated with non-cooperative PRMT5 inhibitors like GSK3326595 or JNJ-64619178 [2]. Researchers can employ isogenic MTAP-wild-type versus MTAP-deleted cell line pairs to quantify the selectivity window and validate target engagement via SDMA immunoblotting [1].

Hematological Malignancy Models & Target Validation

Given its robust oral bioavailability and demonstrated in vivo efficacy in the LU99 xenograft model [1], Prmt5-IN-47 is a preferred tool compound for preclinical pharmacodynamic (PD) and pharmacokinetic/pharmacodynamic (PK/PD) studies. Its ability to dose-dependently reduce tumor SDMA levels in vivo [1] provides a quantitative biomarker for target engagement, facilitating dose optimization and schedule design for future in vivo efficacy experiments.

PRMT5 Cellular Pharmacodynamic Biomarker Studies

For laboratories investigating the structural biology or biochemistry of MTA-cooperative PRMT5 inhibition, Prmt5-IN-47 serves as a well-characterized chemical probe. While co-crystal structures are not publicly disclosed for this specific compound, its classification as a potent MTA-cooperative inhibitor [1] makes it suitable for biophysical assays (e.g., SPR, ITC) measuring affinity for the PRMT5-MTA complex versus the PRMT5-SAM complex, enabling direct comparison to other MTA-cooperative ligands such as TNG908 or AMG 193 [3][4].

MTA-Cooperative vs. SAM-Competitive PRMT5 Inhibition

In drug discovery programs targeting MTAP-deleted cancers, Prmt5-IN-47 can serve as a benchmark control for cellular selectivity assays. Its reported selectivity for MTAP-deleted cells over MTAP-WT cells [1] provides a reference phenotype for evaluating novel chemical matter. However, due to the limited public disclosure of precise selectivity ratios, it is recommended that users empirically determine the selectivity window in their own cellular systems before using it as a definitive positive control.

Application
Selection Property
Validation Focus
MTAP-deleted solid tumor synthetic lethality studies
MTA-cooperative selectivity
Synthetic lethality endpoint validation in isogenic and PDX models
Hematological malignancy model research
PRMT5 target engagement in AML lines
In vivo xenograft model-response context and proliferation endpoint review
PRMT5 pharmacodynamic biomarker studies
sDMA reduction as target engagement readout
PK/PD model-response validation and dose-dependent biomarker context
MTA-cooperative vs SAM-competitive mechanism comparison
Binding mechanism benchmark
Impact of binding mode on selectivity and model endpoint outcomes

Technical Documentation Hub

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51 linked technical documents
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